N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopropanesulfonamide
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Description
Scientific Research Applications
Angiotensin II Antagonism
A study by Ashton et al. (1994) explored triazolinone biphenylsulfonamide derivatives as potent angiotensin II antagonists. These compounds, including cycloalkylcarbonyl derivatives, displayed high affinity for the AT1 receptor subtype and significant AT2 binding, suggesting potential applications in hypertension and cardiovascular diseases Ashton et al., 1994.
Crystal Structure and Molecular Docking
Al-Hourani et al. (2015) and (2020) conducted studies focusing on the crystal structure and molecular docking of tetrazole derivatives related to N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopropanesulfonamide. These studies provide insights into the molecular interactions and potential biological activities of these compounds, particularly as COX-2 inhibitors Al-Hourani et al., 2015; Al-Hourani et al., 2020.
Potential in Cancer Treatment
Wang et al. (2016) discussed the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an important intermediate for creating biologically active compounds. This suggests potential applications in the development of novel anticancer agents Wang et al., 2016.
Antimicrobial and Hemolytic Activity
Gul et al. (2017) synthesized and evaluated a series of compounds including N-[4-(4-morpholinyl)phenyl]acetamide derivatives for antimicrobial and hemolytic activities. Their findings indicate potential applications in developing new antimicrobial agents Gul et al., 2017.
Modulation of Antibiotic Activity
Oliveira et al. (2015) explored the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine, indicating its potential as a modulator of antibiotic activity against multi-resistant strains of various microorganisms Oliveira et al., 2015.
HIV-1 Replication Inhibition
Che et al. (2015) identified N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives as inhibitors of HIV-1 replication. This includes derivatives with morpholino groups, suggesting a role in antiretroviral therapy Che et al., 2015.
Properties
IUPAC Name |
N-[4-[4-(2-morpholin-4-yl-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O5S/c23-15(20-7-9-27-10-8-20)11-21-16(24)22(19-18-21)13-3-1-12(2-4-13)17-28(25,26)14-5-6-14/h1-4,14,17H,5-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQMTNIITJPZOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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